
Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-((4,5-dihydro-4-((4-methoxyphenyl)azo)-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-((4,5-dihydro-4-((4-methoxyphenyl)azo)-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-((4,5-dihydro-4-((4-methoxyphenyl)azo)-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)- likely involves multiple steps, including the formation of the butanamide backbone, the introduction of the phenoxy and azo groups, and the incorporation of the pyrazolyl and trichlorophenyl moieties. Each step would require specific reagents, catalysts, and reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would necessitate optimization of the synthetic route to ensure high yield and purity. This might involve scaling up the reaction conditions, using continuous flow reactors, and implementing purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-((4,5-dihydro-4-((4-methoxyphenyl)azo)-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the azo group or other reducible moieties.
Substitution: Substitution reactions might involve replacing one functional group with another to modify the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions could include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or hydrazines.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic transformations.
Biology
In biological research, the compound might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids, and its potential effects on cellular processes.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or coatings, or as a component in specialty chemicals.
作用机制
The mechanism of action of Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-((4,5-dihydro-4-((4-methoxyphenyl)azo)-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)- would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
Similar compounds might include other butanamides with different substituents or related azo compounds with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which could confer unique chemical and biological properties compared to other related compounds.
Conclusion
Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-((4,5-dihydro-4-((4-methoxyphenyl)azo)-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)- is a complex and intriguing compound with potential applications across various scientific disciplines
属性
CAS 编号 |
63059-51-8 |
|---|---|
分子式 |
C42H47Cl3N6O4 |
分子量 |
806.2 g/mol |
IUPAC 名称 |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[[4-[(4-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)pyrazolidin-3-ylidene]amino]phenyl]butanamide |
InChI |
InChI=1S/C42H47Cl3N6O4/c1-9-34(55-35-21-12-25(41(4,5)10-2)22-31(35)42(6,7)11-3)39(52)47-28-15-13-27(14-16-28)46-38-36(49-48-29-17-19-30(54-8)20-18-29)40(53)51(50-38)37-32(44)23-26(43)24-33(37)45/h12-24,34,36H,9-11H2,1-8H3,(H,46,50)(H,47,52) |
InChI 键 |
ACKWDLXAIRZPPE-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)NC1=CC=C(C=C1)N=C2C(C(=O)N(N2)C3=C(C=C(C=C3Cl)Cl)Cl)N=NC4=CC=C(C=C4)OC)OC5=C(C=C(C=C5)C(C)(C)CC)C(C)(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Hexahydropyridazino[3,4-c]pyridazine-3,6(2H,4H)-dione](/img/structure/B14512072.png)
![11-Chlorobicyclo[4.4.1]undecane-1,6-diol](/img/structure/B14512077.png)

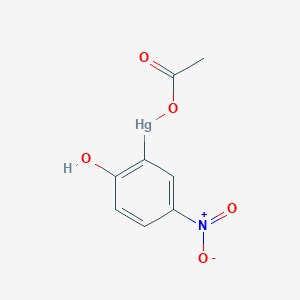
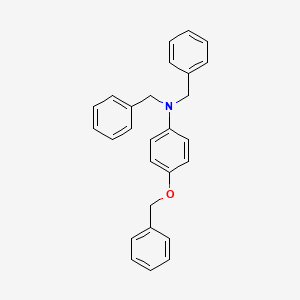
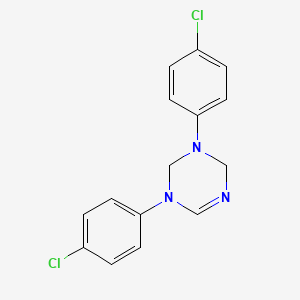


![4-[(Butoxycarbonyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B14512116.png)
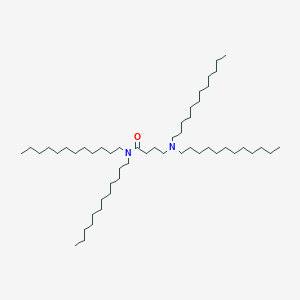
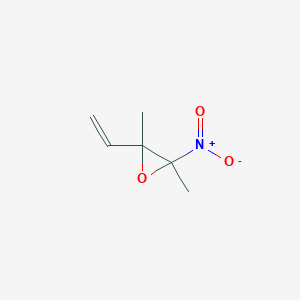

![1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol](/img/structure/B14512165.png)

